molecular formula C12H9F3N2S B12926498 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione CAS No. 62953-72-4

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione

Cat. No.: B12926498
CAS No.: 62953-72-4
M. Wt: 270.28 g/mol
InChI Key: BYELOCUDZTVJAF-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a thione group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione typically involves the reaction of appropriate pyrimidine precursors with trifluoromethyl-substituted aromatic compounds. One common method includes the use of trifluoromethylated benzene derivatives and pyrimidine thiones under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-(trifluoromethyl)phenyl)pyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the thione group can participate in redox reactions, influencing the compound’s biological activity. Pathways such as inhibition of specific enzymes or modulation of receptor activity are commonly involved .

Comparison with Similar Compounds

Properties

CAS No.

62953-72-4

Molecular Formula

C12H9F3N2S

Molecular Weight

270.28 g/mol

IUPAC Name

1-methyl-5-[3-(trifluoromethyl)phenyl]pyrimidine-4-thione

InChI

InChI=1S/C12H9F3N2S/c1-17-6-10(11(18)16-7-17)8-3-2-4-9(5-8)12(13,14)15/h2-7H,1H3

InChI Key

BYELOCUDZTVJAF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=S)N=C1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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